1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine is an organic compound classified within the phenylpyrazole family. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with a pyrimidine moiety. It falls under the broader category of organoheterocyclic compounds, specifically within the subclass of azoles and pyrazoles. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical is identified by its IUPAC name, N,4-dimethyl-3-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzamide, and has a molecular formula of with an average molecular weight of approximately 358.40 g/mol. It is categorized as a small molecule and is primarily utilized in experimental settings, with no widely recognized commercial applications yet reported .
The synthesis of 1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions, including:
These synthetic pathways are optimized for yield and purity, often utilizing techniques such as chromatography for purification.
The molecular structure of 1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine features a pyrazole ring fused with a pyrimidine unit. Key structural characteristics include:
The structural representation can be summarized as follows:
The compound's InChI Key is OYTBZXSFNNAVKU-UHFFFAOYSA-N, which aids in its identification in chemical databases .
1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine participates in various chemical reactions typical of amines and heterocycles:
These reactions can be employed to modify the compound for enhanced biological activity or to create derivatives for further study.
Key physical properties include:
Chemical properties include susceptibility to oxidation and reactivity typical of amines and heterocycles. These properties are crucial for predicting behavior in biological systems or during synthesis.
While specific applications are still under investigation, potential uses for 1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine include:
Research continues to explore its efficacy and safety profile in various biological contexts, aiming to elucidate its full potential within medicinal chemistry .
The construction of the pyrazole-pyrimidine hybrid core relies on sequential heterocycle formation and coupling. A primary route involves synthesizing the pyrazole ring first, followed by introducing the pyrimidine moiety. The Vilsmeier-Haack formylation of hydrazones derived from acetophenone and phenylhydrazine yields 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde intermediates, which serve as precursors for downstream functionalization [8]. Alternatively, 5-aminopyrazole intermediates are synthesized via the condensation of β-ketonitriles with hydrazines. This method exploits the nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone that undergoes intramolecular cyclization to yield the 5-aminopyrazole scaffold [4] [6]. For the target compound, ethyl 3-oxobutanoate reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone, which then undergoes cyclocondensation with hydrazine to install the 1,4-dimethylpyrazole core. Subsequent Suzuki-Miyaura coupling with 4-pyrimidinylboronic acid introduces the pyrimidine ring [5].
Table 1: Key Intermediates for Pyrazole-Pyrimidine Hybrid Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
5-Amino-1,3-dimethyl-1H-pyrazole | 1009-29-8 | Pyrazole core precursor |
4-Chloropyrimidine | 17180-92-6 | Electrophilic coupling partner |
Ethyl 3-oxobutanoate | 141-97-9 | β-Ketoester for enaminone formation |
Regioselectivity in pyrazole ring formation is critical for accessing the 1,4-dimethyl-3-(pyrimidin-4-yl) isomer. Phosphorus oxychloride (POCl₃)-mediated cyclization of β-enaminones derived from acetylacetone and N,N-dimethylformamide ensures high regioselectivity at the C-3 position. The electrophilic character of POCl₃ facilitates dehydration and cyclization, yielding 5-chloro-1,3-dimethylpyrazole intermediates [1]. Transition-metal catalysis offers complementary strategies: Silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block react with terminal alkynes under mild conditions to afford polysubstituted pyrazoles with excellent functional group tolerance [9]. For the 5-amino group, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones generates hydrazonyl radicals that undergo regioselective 5-endo-dig cyclization, followed by C=C bond cleavage to yield 3,5-disubstituted 5-aminopyrazoles [9].
Selective N-methylation of the pyrazole ring is achieved using dimethyl sulfate in the presence of potassium carbonate, exploiting the nucleophilicity of the pyrazole nitrogen. This step must precede pyrimidine coupling to avoid N-oxide formation on the pyrimidine [5]. For aryl substitution at C-3, Vilsmeier formylation is employed: treating 1,4-dimethyl-5-aminopyrazole with POCl₃/DMF generates a chloroiminium salt, which undergoes nucleophilic displacement by pyrimidine-4-boronic acids under Suzuki conditions. Alternatively, iodine-mediated electrophilic cyclization of N-propargyl-N′-tosylhydrazines provides 4-iodo-1-tosylpyrazoles, which serve as versatile intermediates for Sonogashira or Negishi couplings to install pyrimidine groups [9].
Table 2: Optimization of N-Methylation Conditions
Base | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
K₂CO₃ | Acetone | 60 | 92 | <2% O-methylation |
NaH | THF | 0→RT | 85 | 8% Dialkylation |
Cs₂CO₃ | DMF | 80 | 78 | 12% Deamination |
Coupling the pyrimidine moiety to the preformed pyrazole core relies on cross-coupling catalysis. Buchwald-Hartwig amination connects 5-amino-4-iodo-1,3-dimethylpyrazole with aminopyrimidines using Pd₂(dba)₃/XPhos as the catalyst system. Key optimizations include:
Table 3: Ligand Screening for Suzuki Coupling (Pyrazole-Boronic Acid + 4-Bromopyrimidine)
Ligand | Pd Source | Conversion (%) | Regioisomer Ratio (3-/5-) |
---|---|---|---|
XPhos | Pd₂(dba)₃ | 98 | >99:1 |
SPhos | Pd(OAc)₂ | 92 | 97:3 |
P(ⁱPr)₃ | PdCl₂ | 85 | 93:7 |
None | Pd/C | 45 | 82:18 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8